molecular formula C8H8FNO4S B6237874 4-ethyl-3-nitrobenzene-1-sulfonyl fluoride CAS No. 345-13-1

4-ethyl-3-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B6237874
CAS No.: 345-13-1
M. Wt: 233.2
InChI Key:
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Description

4-Ethyl-3-nitrobenzene-1-sulfonyl fluoride is an organic compound with the chemical formula C8H8FNO4S It is a sulfonyl fluoride derivative, characterized by the presence of an ethyl group, a nitro group, and a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-nitrobenzene-1-sulfonyl fluoride typically involves the nitration of 4-ethylbenzenesulfonyl fluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with efficient cooling systems to manage the exothermic nature of the nitration process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.

    Reduction Reactions: Hydrogen gas, palladium on carbon catalyst, solvent (e.g., ethanol), room temperature to moderate temperature.

    Oxidation Reactions: Potassium permanganate, solvent (e.g., water), elevated temperature.

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Reduction Reactions: 4-ethyl-3-aminobenzene-1-sulfonyl fluoride.

    Oxidation Reactions: 4-carboxy-3-nitrobenzene-1-sulfonyl fluoride.

Scientific Research Applications

4-Ethyl-3-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities involving sulfonyl fluoride-sensitive enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-ethyl-3-nitrobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with amino acid residues in proteins. This reactivity makes it a useful tool for studying enzyme mechanisms and designing enzyme inhibitors.

Molecular Targets and Pathways

    Enzyme Inhibition: The compound targets serine and cysteine residues in enzymes, leading to the inhibition of enzyme activity.

    Pathways: Inhibition of enzymes involved in metabolic pathways, signal transduction, and other cellular processes.

Comparison with Similar Compounds

4-Ethyl-3-nitrobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives, such as:

    4-Methylbenzenesulfonyl Fluoride: Similar structure but with a methyl group instead of an ethyl group. It is also used as a reagent in organic synthesis and enzyme inhibition studies.

    4-Chlorobenzenesulfonyl Fluoride: Contains a chlorine atom instead of an ethyl group. It is known for its use in the synthesis of sulfonamide derivatives and as an enzyme inhibitor.

    4-Nitrobenzenesulfonyl Fluoride: Lacks the ethyl group but contains a nitro group. It is used in similar applications, including organic synthesis and biochemical research.

Uniqueness

This compound is unique due to the presence of both an ethyl group and a nitro group, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

345-13-1

Molecular Formula

C8H8FNO4S

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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